molecular formula C25H32N2OS B104506 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone CAS No. 875014-22-5

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone

Katalognummer B104506
CAS-Nummer: 875014-22-5
Molekulargewicht: 408.6 g/mol
InChI-Schlüssel: ACGQTBAFQLDLFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone, also known as compound 45, is a potential inhibitor of fatty acid amide hydrolase (FAAH) with a pI50 value of 5.89 . It is active against CB(1) and CB(2) but lacks affinity for cannabinoid receptors .


Molecular Structure Analysis

The molecular weight of 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone is 408.60, and its molecular formula is C25H32N2OS . The SMILES representation of the molecule is O=C1N(CCCCCCCCCC)C(NC1(C2=CC=CC=C2)C3=CC=CC=C3)=S .


Chemical Reactions Analysis

3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone acts as a reversible competitive inhibitor of FAAH activity . It does not have an affinity for the human CB1 receptor and acts as a competitive inhibitor of FAAH activity without being hydrolyzed by the enzyme .

Wissenschaftliche Forschungsanwendungen

Inhibition of FAAH Activity

3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone: is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) activity. FAAH is an enzyme that breaks down endocannabinoids, which are molecules that bind to cannabinoid receptors and play a role in pain, mood, and appetite. By inhibiting FAAH, this compound can potentially regulate the levels of endocannabinoids, leading to therapeutic applications in pain management, mood disorders, and appetite control .

Neurological Research

Due to its role in modulating endocannabinoids, 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone has implications in neurological research. It can be used to study the effects of increased endocannabinoid levels on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, and on neuroinflammatory conditions .

Cancer Research

The compound’s ability to affect endocannabinoid levels may also have implications in cancer research. Endocannabinoids have been shown to influence cancer cell proliferation and survival. Therefore, this compound could be used to explore new therapeutic approaches to cancer treatment by modulating the endocannabinoid system .

Metabolic Disorders

Research into metabolic disorders, including obesity and diabetes, could benefit from 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone due to its potential effects on appetite and energy balance through the endocannabinoid system .

Psychiatric Disorders

This compound could be used in the research of psychiatric disorders such as anxiety and depression. The endocannabinoid system is known to play a role in mood regulation, and FAAH inhibitors like 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone could help in understanding and treating these conditions .

Pain Management

In the field of pain management, 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone can be used to investigate alternative pain relief methods. By preventing the breakdown of endocannabinoids, it could lead to new painkillers that are non-opioid based and have fewer side effects .

Addiction Research

The compound’s influence on the endocannabinoid system makes it a candidate for addiction research. It could help in understanding the mechanisms of addiction and in developing treatments that target the endocannabinoid system to alleviate withdrawal symptoms and prevent relapse .

Safety and Toxicology

Lastly, 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone is classified as a Dangerous Good for transport, indicating that it has significant safety and toxicological implications. Its study is crucial for developing handling protocols and safety measures in research and clinical settings .

Zukünftige Richtungen

The compound is currently used for research purposes only . As a potential inhibitor of FAAH, it may have implications in the study of neuromodulatory fatty-acid amides and their roles in various biological processes .

Eigenschaften

IUPAC Name

3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2OS/c1-2-3-4-5-6-7-8-15-20-27-23(28)25(26-24(27)29,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGQTBAFQLDLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C(=O)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467676
Record name 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone

CAS RN

875014-22-5
Record name 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone
Reactant of Route 2
Reactant of Route 2
3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone
Reactant of Route 3
Reactant of Route 3
3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone
Reactant of Route 4
Reactant of Route 4
3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone
Reactant of Route 5
Reactant of Route 5
3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone
Reactant of Route 6
Reactant of Route 6
3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.